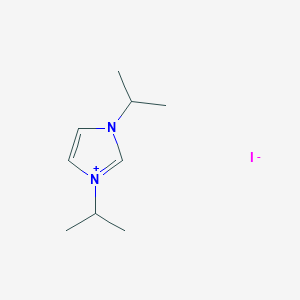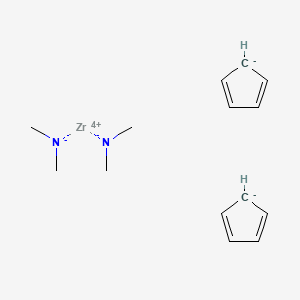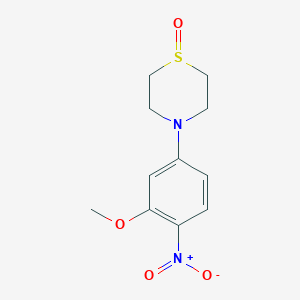![molecular formula C14H19NO3S B6306665 t-Butyl N-{2-[4-(methylsulfanyl)phenyl]-2-oxoethyl}carbamate CAS No. 2197057-31-9](/img/structure/B6306665.png)
t-Butyl N-{2-[4-(methylsulfanyl)phenyl]-2-oxoethyl}carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
T-Butyl N-{2-[4-(methylsulfanyl)phenyl]-2-oxoethyl}carbamate (TBN-MEC) is a versatile and widely used chemical compound in scientific research. It is a derivative of the carbamate family, which is a class of organic compounds that contain an amide group linked to a carbonyl group. TBN-MEC is frequently used as a catalyst in organic synthesis, specifically in the synthesis of peptides and other organic molecules, and as a reagent in various biochemical and physiological experiments. In
Wissenschaftliche Forschungsanwendungen
T-Butyl N-{2-[4-(methylsulfanyl)phenyl]-2-oxoethyl}carbamate can be used in a variety of scientific research applications, including peptide synthesis, organic synthesis, and biochemical and physiological experiments. It is commonly used as a catalyst in the synthesis of peptides and other organic molecules, as well as a reagent in biochemical and physiological experiments. It is also used as a reagent in organic synthesis, specifically in the synthesis of peptides and other organic molecules.
Wirkmechanismus
T-Butyl N-{2-[4-(methylsulfanyl)phenyl]-2-oxoethyl}carbamate acts as a catalyst in the synthesis of peptides and other organic molecules by activating the carbonyl group of the substrate molecule and facilitating the formation of a peptide bond. It also acts as a reagent in biochemical and physiological experiments by reacting with the substrate molecules, resulting in the formation of a new molecule.
Biochemical and Physiological Effects
t-Butyl N-{2-[4-(methylsulfanyl)phenyl]-2-oxoethyl}carbamate has been shown to have a variety of biochemical and physiological effects in laboratory experiments. It has been shown to increase the activity of enzymes, such as proteases, and to inhibit the activity of other enzymes, such as chymotrypsin. It has also been shown to have an effect on the metabolism of proteins, carbohydrates, and lipids.
Vorteile Und Einschränkungen Für Laborexperimente
The use of t-Butyl N-{2-[4-(methylsulfanyl)phenyl]-2-oxoethyl}carbamate in laboratory experiments has a number of advantages. It is a relatively inexpensive reagent and is readily available. It is also easy to use and has a high purity, which makes it suitable for use in a variety of experiments. However, it should be noted that t-Butyl N-{2-[4-(methylsulfanyl)phenyl]-2-oxoethyl}carbamate is toxic and should be handled with care.
Zukünftige Richtungen
T-Butyl N-{2-[4-(methylsulfanyl)phenyl]-2-oxoethyl}carbamate has a wide range of potential future directions. It could be used in the synthesis of new molecules, such as peptides, proteins, and carbohydrates, as well as for the study of biochemical and physiological processes. It could also be used as a reagent in organic synthesis, specifically in the synthesis of peptides and other organic molecules. Additionally, it could be used to study the structure and function of proteins, carbohydrates, and lipids, as well as to develop new drugs and drug delivery systems.
Synthesemethoden
T-Butyl N-{2-[4-(methylsulfanyl)phenyl]-2-oxoethyl}carbamate can be synthesized through a variety of methods, including the reaction of 4-(methylsulfanyl)phenol with ethyl chloroformate in the presence of a base, such as sodium hydroxide, followed by reaction with t-butyl alcohol. The reaction can be carried out in an inert atmosphere, such as nitrogen, in an aqueous or non-polar solvent. The reaction is typically completed in a few hours at room temperature and yields a product with a purity of 95-98%.
Eigenschaften
IUPAC Name |
tert-butyl N-[2-(4-methylsulfanylphenyl)-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3S/c1-14(2,3)18-13(17)15-9-12(16)10-5-7-11(19-4)8-6-10/h5-8H,9H2,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IANQJBYCVLXILY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)C1=CC=C(C=C1)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (2-(4-(methylthio)phenyl)-2-oxoethyl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-Bis[(1H-pyrazol-1-yl)methyl]pyridine](/img/structure/B6306589.png)





![t-Butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]-N-methylcarbamate](/img/structure/B6306649.png)
![Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B6306653.png)
![t-Butyl N-{2-[4-methoxy-3-(methylsulfanyl)phenyl]-2-oxoethyl}carbamate](/img/structure/B6306660.png)
![2-Oxo-2,4-dihydrobenzo[d][1,3]oxazine-7-boronic acid pinacol ester](/img/structure/B6306668.png)

![{1-[(t-Butoxy)carbonyl]piperidin-4-yl}methyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate](/img/structure/B6306680.png)
![Prop-2-en-1-yl N-[(1R,2R)-2-aminocyclobutyl]carbamate](/img/structure/B6306691.png)